Electrochemical Reducibility: Bis(2-nitrophenyl)methanone vs. 2,2′-Dinitrodiphenylmethane—Cathodic Potential and Electron Stoichiometry
In a direct head-to-head study at mercury electrodes, bis(2-nitrophenyl)methanone (II) reduces at more positive potentials than 2,2′-dinitrodiphenylmethane (I), reflecting the electron-withdrawing carbonyl bridge. The reducibility sequence across the series was quantitatively established as CO > O > S and CH₂ > NH [1]. Compound II undergoes a 6-electron reduction of one nitro group to an amino group with concurrent nitrite anion (NO₂⁻) elimination, whereas the CH₂-bridged analog I undergoes an 8-electron reduction to a bis-hydroxylamine without nitro-group cleavage [2].
| Evidence Dimension | Cathodic reduction potential and electron stoichiometry |
|---|---|
| Target Compound Data | Reduces at more positive potential; 6-electron reduction of one nitro group to amino group; nitrite anion elimination |
| Comparator Or Baseline | 2,2′-Dinitrodiphenylmethane (X = CH₂): reduces at less positive potential; 8-electron reduction to bis-hydroxylamine |
| Quantified Difference | Reducibility rank: CO > CH₂; electron stoichiometry difference: 6e⁻ (target) vs. 8e⁻ (comparator) |
| Conditions | Mercury electrode, acetonitrile with 0.1M N(n-C₄H₉)₄PF₆ supporting electrolyte; preparative electrolysis |
Why This Matters
This electrochemical divergence determines product outcome—acridone from the ketone versus diazepine oxide from the methane analog—making bridge-atom identity non-negotiable for electro-synthetic applications.
- [1] Voigtländer R, Hlavatý J, Volke J, Bakos V. Electrochemical reduction of 2,2′-dinitrodiphenylmethane and 2,2′-dinitrobenzophenone at mercury electrodes. Collect Czech Chem Commun. 1983;48(2):364-378. View Source
- [2] Voigtländer R, Hlavatý J, Volke J, Bakos V. Electrochemical reduction of 2,2′-dinitrodiphenylmethane and 2,2′-dinitrobenzophenone at mercury electrodes. Collect Czech Chem Commun. 1983;48(2):364-378. View Source
